molecular formula C15H12N2O5S B1678137 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate CAS No. 77408-67-4

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate

Cat. No. B1678137
CAS RN: 77408-67-4
M. Wt: 332.3 g/mol
InChI Key: SIXNKGXJEIVCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate is a chemical compound with the molecular formula C15H12N2O5S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate consists of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass is 332.331 Da and the monoisotopic mass is 332.046692 Da .

Scientific Research Applications

Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Medicinal Chemistry

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Cell Cycle Regulation

P18IN011 is a cell-permeable compound that directly interacts with p18 protein and blocks its activity . It specifically disrupts p18-Cdk6 complex formation with no effect on p16-Cdk6 interaction .

Hematopoietic Stem Cells (HSCs) Self-Renewal

P18IN011 inhibits p18INK4C protein activity and favors HSCs self-renewal by 4.2-fold . It significantly expands HSCs long-term repopulating ability .

Antibacterial Activity

While specific studies on P18IN011’s antibacterial activity are not available, benzoxazole derivatives have been studied for their potential antibacterial properties .

Anticancer Evaluation

Benzoxazole derivatives, including P18IN011, have been evaluated for their potential anticancer properties .

Antioxidant Activity

Benzoxazole derivatives have been tested for their radical scavenging ability, indicating potential antioxidant activity .

Larvicidal Activities

Some benzoxazole derivatives have been studied for their potential larvicidal activities .

properties

IUPAC Name

1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXNKGXJEIVCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00320154
Record name 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77408-67-4
Record name NSC355390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Reactant of Route 3
Reactant of Route 3
1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Reactant of Route 4
1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Reactant of Route 5
1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
Reactant of Route 6
Reactant of Route 6
1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.